N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide
Description
N-[1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety and a 1-ethylpyrazole-3-carboxamide group.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-3-22-9-8-13(21-22)16(24)19-15-10-11(2)20-23(15)17-18-12-6-4-5-7-14(12)25-17/h4-10H,3H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCPECCICPDVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC(=NN2C3=NC4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5460-0077, also known as Inavolisib, is the mutant phosphatidylinositol 3-kinase (PI3K) alpha . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
F5460-0077 is a highly selective inhibitor and degrader of mutant PI3K alpha. It binds to and inhibits PI3K family kinases, including activating mutations in the catalytic alpha isoform PIK3CA (PI3Kα). This inhibition disrupts the PI3K signaling pathway, which plays a crucial role in the development of tumors.
Biochemical Pathways
The PI3K-mediated signaling pathway is commonly associated with tumor growth and resistance to antineoplastic agents and radiotherapy. By inhibiting PI3K, F5460-0077 disrupts this pathway, potentially slowing tumor growth and increasing the effectiveness of other antineoplastic treatments.
Pharmacokinetics
It is administered orally and is currently being evaluated for its safety, tolerability, and pharmacokinetics in clinical trials.
Result of Action
The inhibition of the PI3K pathway by F5460-0077 can lead to a decrease in tumor growth and potentially improve the effectiveness of other antineoplastic treatments. In clinical trials, F5460-0077 has shown promising results, improving progression-free survival in patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative, endocrine-resistant, locally advanced or metastatic breast cancer.
Biochemical Analysis
Biochemical Properties
N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-1-ethyl-1H-pyrazole-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have been shown to exhibit antibacterial, antifungal, and anticancer activities. The interactions of this compound with these biomolecules often involve binding to active sites or allosteric sites, leading to inhibition or activation of the target enzymes.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives can modulate the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, this compound may alter the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, benzothiazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzothiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to changes in their biological activity. Long-term exposure to this compound may result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antibacterial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzothiazole derivatives are often metabolized by cytochrome P450 enzymes, which can lead to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific tissues or cellular compartments can impact its efficacy and safety.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Amide Group
The target compound’s 1-ethylpyrazole-3-carboxamide group distinguishes it from analogs with aryl or alkyl-acetamide substituents:
- BJ25919 (): Replaces the pyrazole-carboxamide with a 2-(4-methoxyphenyl)acetamide group, reducing molecular weight (MW 378.45 vs. 395.44) and introducing a methoxy-phenyl motif, which may enhance π-π stacking interactions .
- BF00124 (): Features a 4-(dimethylamino)benzamide substituent and a 6-methoxybenzothiazole, increasing polarity (MW 407.49) compared to the target compound .
Heterocyclic Core Modifications
- Pyrimidinone Derivatives (): Compounds 30–32 replace the benzothiazole with a pyrimidinone core.
- Isoxazole and Nicotinamide Derivatives (): Compounds like 5f (MW 388.43) and 5h (MW 308) substitute the benzothiazole with isoxazole or nicotinamide groups, altering electron distribution and hydrogen-bonding capacity .
Simplified Analogs
- N-[1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide (): A simpler analog (MW 230.27) with an acetamide group, lacking the benzothiazole and ethylpyrazole motifs, likely resulting in reduced bioactivity complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
